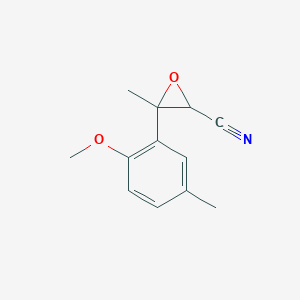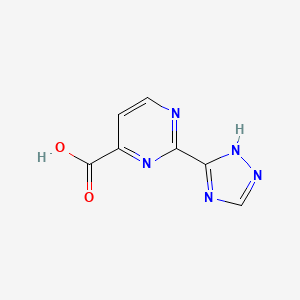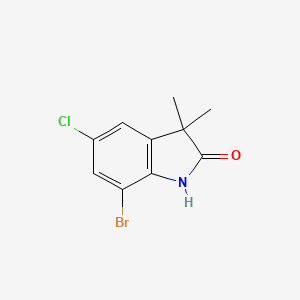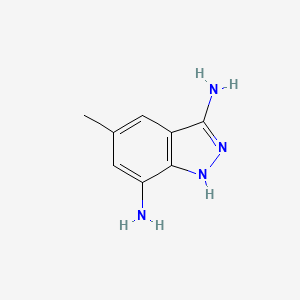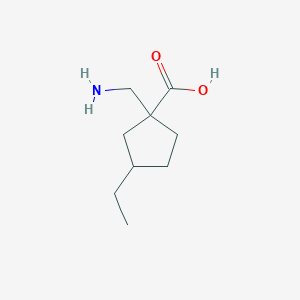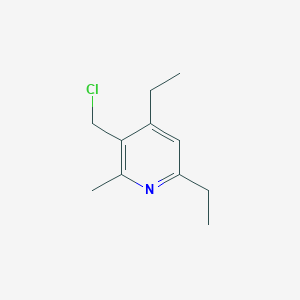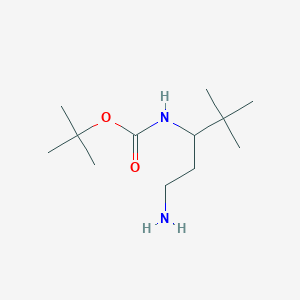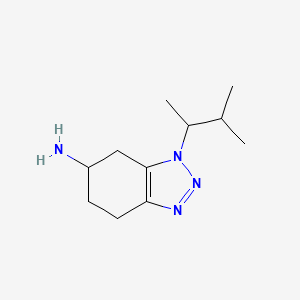
1-Amino-4-methoxy-2-(trifluoromethyl)pent-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-methoxy-2-(trifluoromethyl)pent-3-en-2-ol is an organic compound with the molecular formula C7H12F3NO2 and a molecular weight of 199.17 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a pentenol backbone. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-methoxy-2-(trifluoromethyl)pent-3-en-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pent-3-en-2-ol Backbone: This can be achieved through the reaction of appropriate alkenes with suitable reagents under controlled conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Amination and Methoxylation: The amino and methoxy groups are introduced through nucleophilic substitution reactions using appropriate amines and methoxy reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis of Intermediates: Large-scale production of intermediate compounds required for the synthesis.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst conditions to maximize yield and purity.
Purification and Isolation: Techniques such as distillation, crystallization, and chromatography are used to purify and isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-methoxy-2-(trifluoromethyl)pent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Amino-4-methoxy-2-(trifluoromethyl)pent-3-en-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-4-methoxy-2-(trifluoromethyl)pent-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine
- (E)-5-Methoxy-1-(4-(trifluoromethyl)phenyl)-pentan-1-one
Uniqueness
1-Amino-4-methoxy-2-(trifluoromethyl)pent-3-en-2-ol is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Properties
Molecular Formula |
C7H12F3NO2 |
|---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
(E)-2-(aminomethyl)-1,1,1-trifluoro-4-methoxypent-3-en-2-ol |
InChI |
InChI=1S/C7H12F3NO2/c1-5(13-2)3-6(12,4-11)7(8,9)10/h3,12H,4,11H2,1-2H3/b5-3+ |
InChI Key |
GAJWFMJTENFWFS-HWKANZROSA-N |
Isomeric SMILES |
C/C(=C\C(CN)(C(F)(F)F)O)/OC |
Canonical SMILES |
CC(=CC(CN)(C(F)(F)F)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B15255992.png)
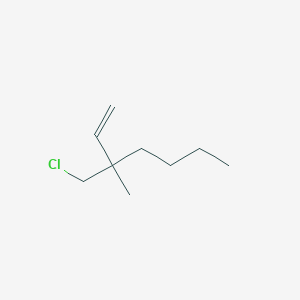
![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane](/img/structure/B15256007.png)
